4,4'-Methylenebis(2,6-difluoroaniline)
Description
4,4′-Methylenebis(2,6-difluoroaniline) is a diamine compound characterized by a central methylene group bridging two aromatic rings substituted with fluorine atoms at the 2 and 6 positions. It functions as a curing agent in epoxy resins and polyurethanes, where its fluorine substituents enhance thermal stability and chemical resistance .
Properties
CAS No. |
182677-89-0 |
|---|---|
Molecular Formula |
C13H10F4N2 |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
4-[(4-amino-3,5-difluorophenyl)methyl]-2,6-difluoroaniline |
InChI |
InChI=1S/C13H10F4N2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5H,1,18-19H2 |
InChI Key |
YMBHRDOHAIBKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)CC2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2,6-difluoroaniline) typically involves the reaction of 2,6-difluoroaniline with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two aniline units. The general reaction can be represented as follows:
[ 2 \text{C}_6\text{H}_3\text{F}_2\text{NH}_2 + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{NH}-\text{CH}_2-\text{NH}\text{C}_6\text{H}_3\text{F}_2 ]
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2,6-difluoroaniline) may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and pH to achieve the desired product efficiently.
Types of Reactions:
Oxidation: 4,4’-Methylenebis(2,6-difluoroaniline) can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Methylenebis(2,6-difluoroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-Methylenebis(2,6-difluoroaniline) exerts its effects depends on its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The methylene bridge provides structural rigidity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Reactivity and Performance
- Fluorinated Analog : The electronegative fluorine substituents likely reduce electron density on the aromatic rings, slowing amine reactivity during curing compared to ethyl- or chloro-substituted analogs. This could result in longer pot life but higher thermal stability in final products .
- Chlorinated Analogs (e.g., MBOCA): Chlorine increases reactivity due to its electron-withdrawing nature but introduces toxicity risks. MBOCA’s carcinogenicity limits its use despite excellent mechanical properties in polyurethanes .
- Alkyl-Substituted Analogs (e.g., MDEA, MDIPA) : Ethyl and isopropyl groups provide steric hindrance, reducing curing speed but improving flexibility and hydrolytic stability. MDIPA’s bulky isopropyl groups are preferred in high-performance adhesives for aerospace due to their resistance to dynamic loading .
Thermal and Mechanical Properties
- Thermal Stability : Fluorine and chlorine substituents enhance thermal stability via strong C-F/C-Cl bonds. MDIPA’s isopropyl groups contribute to thermal resistance in adhesives exposed to extreme conditions .
- Mechanical Performance : Ethyl-substituted MDEA produces flexible polyurethanes, while chloro-substituted MBOCA yields rigid, durable materials. Fluorinated variants may offer intermediate properties .
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